(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Catalog No.
S516614
CAS No.
895155-26-7
M.F
C22H30N2O2
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetr...

CAS Number

895155-26-7

Product Name

(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

IUPAC Name

[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3

InChI Key

ZCFHOMLAFTWDFM-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C

Solubility

Soluble in DMSO

Synonyms

(1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, A-796260

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C

Description

The exact mass of the compound (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is 354.2307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic organic molecule characterized by its unique structural components. It features an indole moiety, which is known for its presence in many biologically active compounds, linked to a morpholinoethyl group and a tetramethylcyclopropyl ketone. This combination of functional groups suggests potential for diverse biological interactions and applications in medicinal chemistry.

The chemical reactivity of this compound can be analyzed through various mechanisms, primarily involving nucleophilic attack and electrophilic substitution reactions. The indole nitrogen can participate in hydrogen bonding or coordination with metal ions, while the ketone moiety can undergo nucleophilic addition reactions. Additionally, the morpholino group may facilitate further modifications through alkylation or acylation reactions, expanding the compound's utility in synthetic organic chemistry.

Compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the indole ring is particularly notable as it contributes to the modulation of various biological pathways. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter systems or exhibit cytotoxic effects against certain cancer cell lines, although specific data on this compound's biological activity remains limited .

Synthesis of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can be approached through several methods:

  • Indole Formation: Starting from appropriate precursors such as tryptophan or other indole derivatives.
  • Morpholinoethyl Group Introduction: This can be achieved via nucleophilic substitution reactions where a morpholinoethyl halide reacts with an indole derivative.
  • Ketone Formation: The final step typically involves the introduction of the tetramethylcyclopropyl ketone through acylation reactions.

Optimizing reaction conditions such as temperature, solvent choice, and catalysts can enhance yield and purity during synthesis.

This compound has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting neurological disorders or cancer.
  • Chemical Biology: For probing biological systems due to its ability to interact with various biomolecules.
  • Material Science: Investigating its properties for use in novel materials or as a building block in complex organic synthesis.

Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Cell Viability Assays: Evaluating cytotoxic effects on different cell lines.
  • Mechanism of Action Studies: Elucidating pathways through which the compound exerts its effects.

Such studies can provide insights into its therapeutic potential and safety profile.

Several compounds share structural features with (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, allowing for comparative analysis:

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole ring + carboxylic acidAnti-inflammatory
MelatoninIndole ring + ethylamineSleep regulation
5-Hydroxytryptamine (Serotonin)Indole ring + amineNeurotransmitter

The uniqueness of the target compound lies in its specific combination of morpholino and tetramethylcyclopropyl groups, which may confer distinct pharmacological properties compared to these similar compounds. This structural diversity could lead to novel interactions within biological systems that are not observed with other indole derivatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

354.230728204 g/mol

Monoisotopic Mass

354.230728204 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5N69DXA53Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

A-796,260

Dates

Modify: 2023-08-15
1: Yao BB, Hsieh GC, Frost JM, Fan Y, Garrison TR, Daza AV, Grayson GK, Zhu CZ,

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